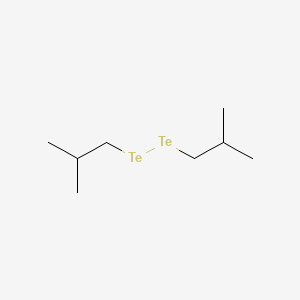
Ditelluride, bis(2-methylpropyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditelluride, bis(2-methylpropyl) is an organotellurium compound with the molecular formula C8H18Te2. It belongs to the class of diorganoditellurides, which are characterized by the presence of a Te-Te bond.
准备方法
Synthetic Routes and Reaction Conditions
Ditelluride, bis(2-methylpropyl) can be synthesized through the reaction of tellurium with organolithium or Grignard reagents. For example, the reaction of tellurium with butyl lithium (BuLi) can produce the corresponding telluride, which can then be oxidized to form the ditelluride . The general reaction is as follows:
Te+BuLi→BuTeLi2BuTeLi+0.5O2+H2O→BuTeTeBu+2LiOH
Industrial Production Methods
similar compounds are typically produced using scalable methods such as solid-state lithiation and exfoliation, which allow for the production of high-quality telluride nanosheets .
化学反应分析
Types of Reactions
Ditelluride, bis(2-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The Te-Te bond can be cleaved and substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include telluroxides, tellurides, and various substituted organotellurium compounds .
科学研究应用
Ditelluride, bis(2-methylpropyl) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organotellurium compounds.
Biology: Organotellurium compounds have been studied for their potential antioxidant properties.
Medicine: Research is ongoing into the potential use of organotellurium compounds in pharmaceuticals.
Industry: Telluride compounds are used in the production of semiconductors and other electronic materials.
作用机制
The mechanism by which ditelluride, bis(2-methylpropyl) exerts its effects involves the interaction of the Te-Te bond with various molecular targets. The compound can undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other diorganoditellurides, such as diphenyl ditelluride and dinaphthyl ditelluride . These compounds share the Te-Te bond but differ in the organic groups attached to the tellurium atoms.
Uniqueness
For example, the presence of 2-methylpropyl groups can affect the compound’s solubility and stability compared to other diorganoditellurides .
属性
CAS 编号 |
79982-95-9 |
|---|---|
分子式 |
C8H18Te2 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-methyl-1-(2-methylpropylditellanyl)propane |
InChI |
InChI=1S/C8H18Te2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
FCWGIQWBBXELMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Te][Te]CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


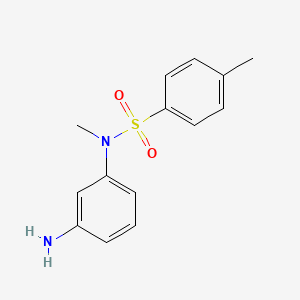
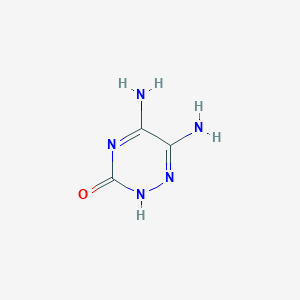
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
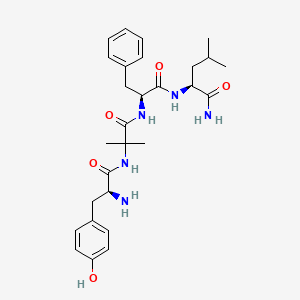
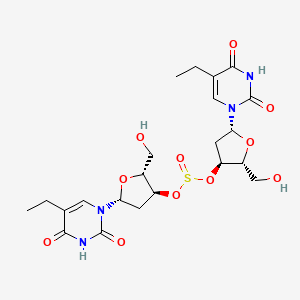
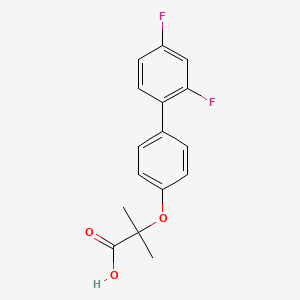

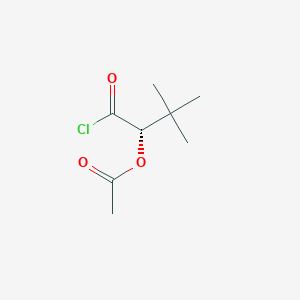
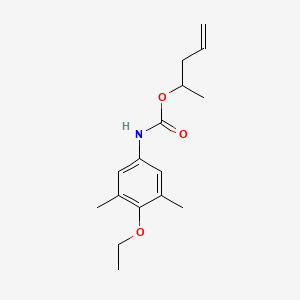
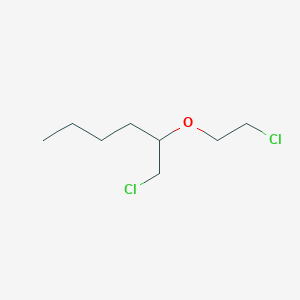
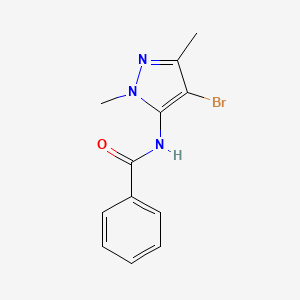
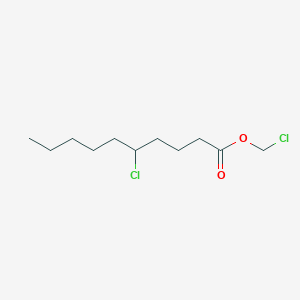
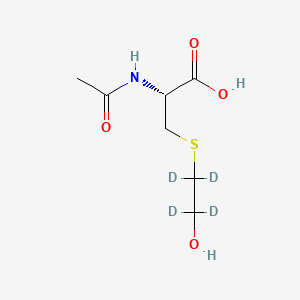
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
